
3alpha,12beta-Dihydroxycholanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3alpha,12beta-Dihydroxycholanoic Acid is a bile acid that can be isolated from urine specimens of healthy humans . It is a steroidal compound with the molecular formula C24H40O4 and a molecular weight of 392.57 g/mol . This compound is part of the cholic acid family and is known for its role as an endogenous metabolite .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12beta-Dihydroxycholanoic Acid typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation at the 3alpha and 12beta positions .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar hydroxylation reactions, optimized for higher yields and purity .
化学反応の分析
Types of Reactions
3alpha,12beta-Dihydroxycholanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxy, keto, and carboxy derivatives of the original compound .
科学的研究の応用
3alpha,12beta-Dihydroxycholanoic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids.
Biology: Investigated for its role in metabolic pathways and its impact on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism of action of 3alpha,12beta-Dihydroxycholanoic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for bile acid receptors, influencing various metabolic pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
類似化合物との比較
Similar Compounds
Deoxycholic Acid: Another bile acid with similar hydroxylation patterns.
Lithocholic Acid: Differentiated by its hydroxylation at different positions.
Chenodeoxycholic Acid: Shares some structural similarities but differs in its biological activity.
Uniqueness
3alpha,12beta-Dihydroxycholanoic Acid is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. Its role as an endogenous metabolite also sets it apart from other synthetic bile acids .
特性
分子式 |
C24H40O4 |
|---|---|
分子量 |
392.6 g/mol |
IUPAC名 |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1 |
InChIキー |
KXGVEGMKQFWNSR-NJTQTWIGSA-N |
異性体SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
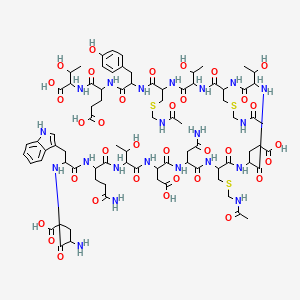
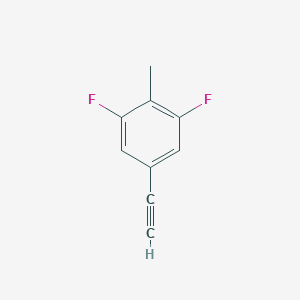
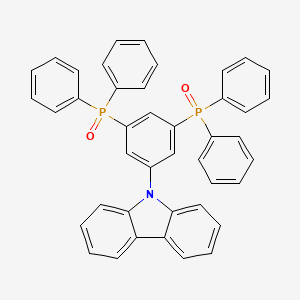

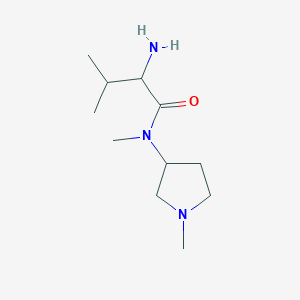
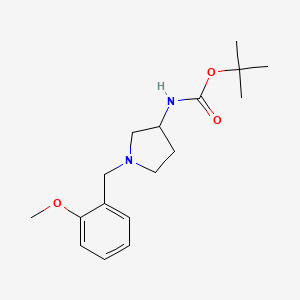
![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)



![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
